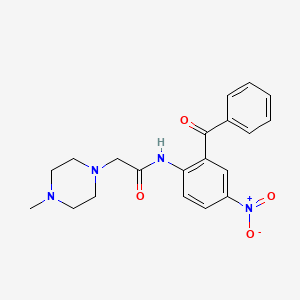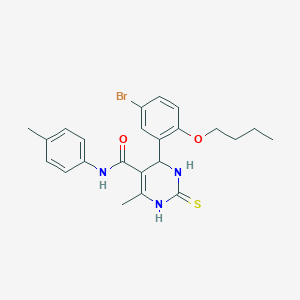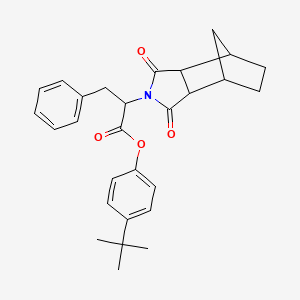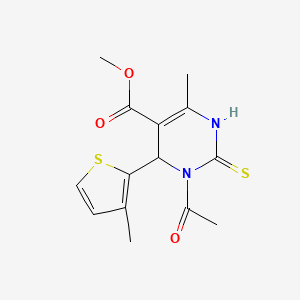
N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
描述
N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a benzoyl group, a nitrophenyl group, and a piperazinyl acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to introduce the nitro group at the para position, yielding 4-nitrobenzoyl chloride.
Coupling with Piperazine: The 4-nitrobenzoyl chloride is then reacted with 4-methylpiperazine under basic conditions to form the intermediate N-(4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide.
Final Acylation: The intermediate is further acylated with acetic anhydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for higher yields and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and quality.
化学反应分析
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: N-(2-benzoyl-4-aminophenyl)-2-(4-methyl-1-piperazinyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-methyl-1-piperazinyl)acetic acid and 2-benzoyl-4-nitroaniline.
科学研究应用
N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in biochemical assays to investigate its interactions with various enzymes and receptors.
Chemical Biology: Researchers use it to study the effects of structural modifications on biological activity, aiding in the design of more effective therapeutic agents.
Industrial Applications:
作用机制
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and nitrophenyl groups are crucial for binding to the active sites of these targets, while the piperazinyl acetamide moiety enhances the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(2-benzoyl-4-aminophenyl)-2-(4-methyl-1-piperazinyl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(2-benzoyl-4-nitrophenyl)-2-(4-ethyl-1-piperazinyl)acetamide: A derivative with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
N-(2-benzoyl-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a benzoyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-22-9-11-23(12-10-22)14-19(25)21-18-8-7-16(24(27)28)13-17(18)20(26)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNCGGOLFIEZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-bromobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4061854.png)
![2,4-dichloro-N-(4-methoxyphenyl)-5-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B4061874.png)
![N-ethyl-3,4-dimethoxy-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B4061880.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4061883.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4061892.png)

![ethyl 4-{methyl[(3-methyl-2-thienyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B4061908.png)
![1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4061910.png)
![3-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B4061916.png)


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B4061924.png)
![1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B4061932.png)
